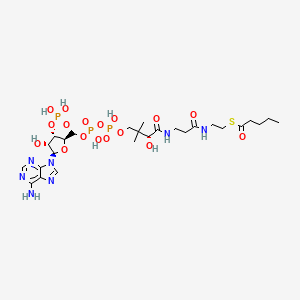

Pentanoyl-CoA

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

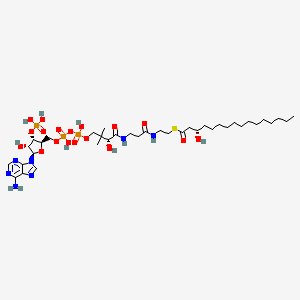

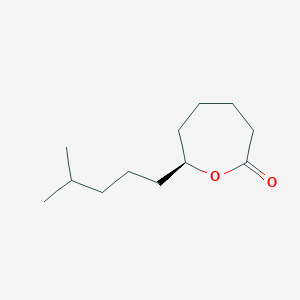

Pentanoyl-CoA is a short-chain fatty acyl-CoA that results from the formal condensation of the thiol group of coenzyme A with the carboxy group of pentanoic acid. It derives from a coenzyme A and a valeric acid. It is a conjugate acid of a this compound(4-).

Scientific Research Applications

Biochemical Effects in Fatty Acid Oxidation

Pentanoyl-CoA, along with other acyl-CoA esters like pent-4-enoyl-CoA, plays a role in the inhibition and substrate activity of enzymes involved in beta-oxidation. This was explored to understand the inhibition of fatty acid oxidation by pent-4-enoate. Studies have shown that compounds like pent-4-enoyl-CoA and n-pentanoyl-CoA can act as substrates and competitive inhibitors for enzymes such as butyryl-CoA dehydrogenase and octanoyl-CoA dehydrogenase (Holland, Senior, & Sherratt, 1973).

Affinity Labeling and Enzymatic Interactions

In a study on medium-chain acyl-CoA dehydrogenase from pig kidney, S-2-Br-hexanoyl-CoA and its isomer S-2-Br-4-methyl-pentanoyl-CoA, related to this compound, were found to be affinity labels. They act as inhibitors of the dehydrogenase, providing insights into enzyme-substrate interactions (Haeffner-Gormley, Cummings, & Thorpe, 1995).

Metabolic Engineering and Chemical Production

This compound plays a role in metabolic engineering applications. One study describes the engineering of Escherichia coli to produce 2-pentanone, a non-natural fermentation product, by coupling CoA-dependent chain elongation with acetone production pathways. This demonstrates the potential of manipulating CoA pathways for novel chemical synthesis (Lan, Dekishima, Chuang, & Liao, 2013).

Structural and Physical Properties Analysis

Studies on pentanoyl chloride, structurally related to this compound, have been conducted to understand its molecular structure and behavior in certain conditions. For instance, the structural study of pentanoyl chloride in argon gas expansions has provided insights into the behavior of such compounds under specific physical conditions (Powoski & Cooke, 2012).

CoA-Dependent Reactions in Microbial Metabolism

This compound and related compounds play significant roles in microbial metabolism. An example is the study on Methylobacterium extorquens AM1, where a modified CoA-dependent pathway was engineered to produce 1-butanol, a fuel and chemical precursor. This research highlights the role of CoA intermediates like this compound in metabolic engineering for value-added chemicals production (Hu & Lidstrom, 2014).

Properties

Molecular Formula |

C26H44N7O17P3S |

|---|---|

Molecular Weight |

851.7 g/mol |

IUPAC Name |

S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] pentanethioate |

InChI |

InChI=1S/C26H44N7O17P3S/c1-4-5-6-17(35)54-10-9-28-16(34)7-8-29-24(38)21(37)26(2,3)12-47-53(44,45)50-52(42,43)46-11-15-20(49-51(39,40)41)19(36)25(48-15)33-14-32-18-22(27)30-13-31-23(18)33/h13-15,19-21,25,36-37H,4-12H2,1-3H3,(H,28,34)(H,29,38)(H,42,43)(H,44,45)(H2,27,30,31)(H2,39,40,41)/t15-,19-,20-,21+,25-/m1/s1 |

InChI Key |

RXUATCUKICAIOA-ZMHDXICWSA-N |

Isomeric SMILES |

CCCCC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |

SMILES |

CCCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |

Canonical SMILES |

CCCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |

Synonyms |

coenzyme A, valeryl- valeryl-CoA valeryl-coenzyme A |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

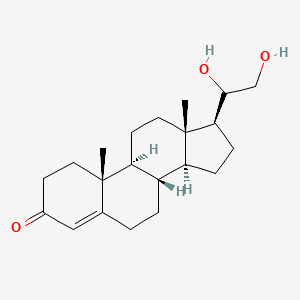

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.